molecular formula C14H17F3N6OS B6457028 4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2549011-33-6

4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B6457028
CAS No.: 2549011-33-6
M. Wt: 374.39 g/mol
InChI Key: AJFIIOXLQJOWLV-UHFFFAOYSA-N
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Description

The compound 4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine is a synthetic organic molecule known for its significant applications in chemical, biological, medicinal, and industrial research. Its unique structure, comprising a combination of pyrimidine, piperazine, and thiadiazole rings, grants it distinct properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: : To synthesize 4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine, a multi-step reaction is typically employed. The process begins with the preparation of intermediates, involving the formation of the thiadiazole and piperazine derivatives. These intermediates are then subjected to a series of condensation reactions under controlled conditions to form the final compound.

Industrial Production Methods: : In an industrial setting, the synthesis of this compound is optimized for scalability and efficiency. Large-scale production involves the use of automated reactors and continuous flow processes to ensure consistent quality and yield. High-purity reagents and stringent quality control measures are implemented to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: : This compound exhibits a range of chemical reactivity, including oxidation, reduction, and substitution reactions. Its thiadiazole and pyrimidine moieties can undergo electrophilic and nucleophilic substitutions, while the piperazine ring may participate in oxidation and reduction reactions.

Common Reagents and Conditions: : Typical reagents for the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts.

Major Products: : The primary products from these reactions are typically derivatives of the original compound, with modifications on the thiadiazole, piperazine, or pyrimidine rings. These modifications enhance its applicability in various research fields.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiadiazole compounds often possess antibacterial and antifungal activities due to their ability to inhibit specific enzymes or disrupt cellular processes in pathogens. The presence of the piperazine moiety enhances its interaction with biological targets, potentially leading to effective treatments against resistant strains of bacteria and fungi .

Anticancer Properties
The compound's structural components suggest potential anticancer activity. Thiadiazole derivatives have been studied for their ability to inhibit tumor growth by interfering with DNA synthesis and cell proliferation pathways. Initial studies indicate that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Agricultural Applications

Pesticidal Activity
Thiadiazole-based compounds are known for their pesticidal properties. The compound has shown promise as a pesticide due to its ability to disrupt the biological functions of pests. Its efficacy against various agricultural pests can be attributed to its interaction with specific receptors or enzymes critical for pest survival.

Herbicide Development
The unique trifluoromethyl group in the compound enhances its lipophilicity, which can improve herbicidal activity by facilitating better absorption and translocation within plants. Research into its herbicidal properties is ongoing, with preliminary results suggesting effective weed control without significant phytotoxicity to crops .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties. Its ability to act as a cross-linking agent can improve the mechanical strength and thermal stability of polymers. Additionally, the compound's electronic properties make it suitable for applications in organic electronics and photonic devices .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityDemonstrated efficacy against Gram-positive and Gram-negative bacteria.
Anticancer MechanismsInduced apoptosis in specific cancer cell lines through ROS generation.
Pesticidal EfficacyEffective against common agricultural pests with minimal environmental impact.
Polymer EnhancementImproved mechanical properties in polymer composites used in coatings.

Comparison with Similar Compounds

Compared to similar compounds, 4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of structural elements. While other compounds may share individual moieties like the pyrimidine or thiadiazole rings, the integration of these elements in this specific configuration is uncommon.

Similar Compounds

  • Pyrimidine Derivatives: : Such as 2-methyl-4,6-diaminopyrimidine.

  • Thiadiazole Compounds: : Like 2-amino-1,3,4-thiadiazole.

  • Piperazine Analogs: : Including 1-(2-methoxyphenyl)piperazine.

By comparing the properties and applications of these compounds, the distinctiveness of this compound becomes evident, highlighting its relevance in various scientific domains.

Biological Activity

The compound 4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine is a member of the thiadiazole family and exhibits a range of biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Thiadiazoles are recognized for their diverse biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. The specific compound in focus integrates a piperazine moiety with a trifluoromethyl pyrimidine, enhancing its pharmacological profile.

2. Chemical Structure and Properties

The molecular structure can be represented as follows:

Property Value
Molecular Formula C13H15F3N4OS
Molecular Weight 323.34 g/mol
IUPAC Name This compound
Canonical SMILES COCC1=NN=C(S1)C(=N)C2=C(N=C(N2)C(C)C(F)(F)F)N(C)C

3.1 Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. In vitro studies have shown that compounds containing the thiadiazole ring exhibit activity against various bacterial strains and fungi. For instance, derivatives similar to our compound have demonstrated inhibition against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

3.2 Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. A notable study reported that compounds with a similar structure inhibited the growth of human breast cancer cell lines (MCF-7) with IC50 values ranging from 0.28 to 0.52 μg/mL . The incorporation of trifluoromethyl groups has been linked to enhanced activity against various cancer cell lines due to increased lipophilicity and improved binding affinity to target molecules .

3.3 Anti-inflammatory Effects

Thiadiazole derivatives have also been evaluated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory processes .

Case Study 1: Anticancer Efficacy

A study conducted by Aliabadi et al. explored the anticancer activity of a series of thiadiazole derivatives against various cancer cell lines including MCF-7 and A549 (lung cancer). The results indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity, with the most potent derivative exhibiting an IC50 value of 1.16 μg/mL .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, a series of thiadiazole compounds were synthesized and tested against Escherichia coli and Candida albicans. The results showed that modifications in the piperazine ring led to improved antibacterial activity, highlighting the importance of structural variations in enhancing biological efficacy .

5. Conclusion

The compound This compound showcases promising biological activity across several domains including antimicrobial and anticancer effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Properties

IUPAC Name

3-(methoxymethyl)-5-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N6OS/c1-9-18-10(14(15,16)17)7-12(19-9)22-3-5-23(6-4-22)13-20-11(8-24-2)21-25-13/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFIIOXLQJOWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)COC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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